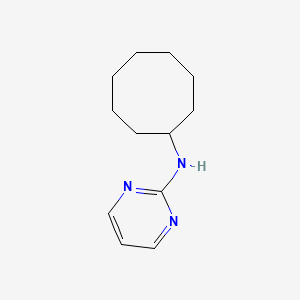

N-cyclooctylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring system is a fundamental component of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. bohrium.com This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades. researchgate.netresearchgate.net The pyrimidine scaffold's importance is underscored by its presence in a wide range of approved drugs with diverse therapeutic applications. tandfonline.com

The versatility of the pyrimidine core allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. mdpi.com This structural flexibility has led to the discovery of pyrimidine derivatives with a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netmdpi.comarabjchem.org The ability of the pyrimidine ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking, further contributes to its status as a "privileged scaffold" in drug discovery. bohrium.comresearchgate.net

Overview of N-Substituted Pyrimidin-2-amines: A Class of Emerging Academic Interest

Within the vast family of pyrimidine derivatives, N-substituted pyrimidin-2-amines represent a specific subclass that has garnered increasing attention in academic and industrial research. The 2-aminopyrimidine (B69317) moiety itself is a key structural feature in many biologically active compounds. nih.gov The substitution pattern on the exocyclic nitrogen atom of the 2-amino group provides a powerful handle for modulating the molecule's properties.

The synthesis of N-substituted pyrimidin-2-amines can be achieved through various synthetic methodologies, with the Buchwald-Hartwig amination being a notable modern technique for N-arylation. nih.gov The nature of the substituent on the nitrogen atom, whether it be an alkyl, aryl, or a more complex cyclic system, can significantly influence the compound's biological profile. For instance, N-aryl pyrimidin-2-amines have been investigated for their potential as kinase inhibitors, a critical class of targets in cancer therapy. nih.gov The exploration of diverse N-substituents continues to be an active area of research, aiming to uncover novel structure-activity relationships (SAR).

Contextualization of N-Cyclooctylpyrimidin-2-amine within the Broader Pyrimidin-2-amine Landscape

This compound is a specific analogue within the N-substituted pyrimidin-2-amine class, characterized by the presence of a cyclooctyl group attached to the exocyclic nitrogen. The introduction of a bulky, lipophilic cyclooctyl ring can impart unique conformational and physicochemical properties to the molecule. While the broader pyrimidin-2-amine scaffold has been extensively studied, the specific contributions of a cyclooctyl substituent are less well-documented in publicly available research, suggesting it is an area ripe for further investigation.

The cyclooctyl moiety, being a relatively large and flexible cycloalkane, can influence how the molecule interacts with biological targets. It can potentially access hydrophobic pockets in binding sites that smaller or more rigid substituents cannot. The conformational flexibility of the cyclooctyl ring may also allow for an induced-fit binding mechanism, potentially leading to higher affinity and selectivity for a particular target.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | This compound |

Scope and Objectives for Advanced Academic Investigation of this compound Systems

Given the limited specific research on this compound, a number of avenues for advanced academic investigation are apparent. A primary objective would be the systematic exploration of its synthesis and the development of efficient and scalable synthetic routes. Following this, a thorough characterization of its physicochemical properties, including solubility, lipophilicity, and metabolic stability, would be essential for any future drug development efforts.

A crucial area of investigation would be the exploration of the biological activity of this compound and its derivatives. This would involve screening against a wide range of biological targets, guided by the known activities of other N-substituted pyrimidin-2-amines. For example, given the prevalence of pyrimidine derivatives as kinase inhibitors, this would be a logical starting point for biological evaluation.

Furthermore, detailed structure-activity relationship (SAR) studies would be necessary to understand the role of the cyclooctyl group. This could involve the synthesis and evaluation of a library of analogues with variations in the pyrimidine core and substitutions on the cyclooctyl ring. Computational modeling and molecular docking studies could complement these experimental efforts by providing insights into potential binding modes and guiding the design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGOKSBJLWTLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclooctylpyrimidin 2 Amine and Analogues

Established Synthetic Routes to 2-Aminopyrimidine (B69317) Derivatives

The construction of the 2-aminopyrimidine core can be achieved through several well-established synthetic methodologies. These routes offer versatility in terms of substrate scope and functional group tolerance, providing a foundation for the synthesis of complex derivatives.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

A prevalent and efficient method for the synthesis of 2-aminopyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine (B1678525) precursor. Typically, 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) is reacted with a primary or secondary amine, including cyclic amines, to yield the corresponding 2-aminopyrimidine. The reactivity of the halogenated pyrimidine is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring.

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent is crucial and can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols or even solvent-free conditions. mdpi.comnih.gov More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds with a broad scope of amines and aryl halides. acs.orgresearchgate.netorganic-chemistry.org This method is particularly advantageous for less reactive amines or when milder reaction conditions are required.

| Precursor | Amine | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyrimidine | Aniline (B41778) | Pd2(dba)3 / t-BuXPhos / NaOtBu | Toluene | 100 | 95 |

| 2-Bromopyrimidine | Morpholine (B109124) | None / K2CO3 | DMF | 120 | 88 |

| 2-Chloro-4-phenylpyrimidine | Cyclohexylamine | None / Et3N | Ethanol | Reflux | 75 |

Reductive Amination Strategies in Pyrimidine Synthesis

Reductive amination provides an alternative pathway to N-substituted pyrimidines, typically starting from a pyrimidine derivative bearing a carbonyl group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amino-pyrimidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

While less common for the direct synthesis of N-substituted 2-aminopyrimidines starting from 2-aminopyrimidine and a carbonyl compound, this strategy is highly valuable for the synthesis of pyrimidines with aminoalkyl side chains. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being popular choices due to their selectivity for the iminium ion over the carbonyl group. Catalytic hydrogenation over palladium on carbon is also a viable method.

Cyclocondensation Approaches to Pyrimidine Ring Systems

The fundamental approach to constructing the pyrimidine ring itself is through cyclocondensation reactions. The most traditional and widely used method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a guanidine (B92328) derivative. To synthesize N-substituted 2-aminopyrimidines, a correspondingly substituted guanidine is required.

This one-pot reaction is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide, and is often carried out in an alcoholic solvent. The versatility of this method lies in the wide availability of both the 1,3-dicarbonyl component and substituted guanidines, allowing for the introduction of a diverse range of substituents on the pyrimidine ring. Microwave-assisted protocols have been shown to significantly accelerate this transformation. nanobioletters.com

| 1,3-Dicarbonyl Compound | Guanidine Derivative | Base | Solvent | Conditions |

| Acetylacetone | Guanidine hydrochloride | NaOEt | Ethanol | Reflux |

| Ethyl acetoacetate | N-Methylguanidine sulfate | NaOH | Methanol | Reflux |

| Malondialdehyde | N-Phenylguanidine | K2CO3 | DMF | 100 °C |

Specific Synthetic Adaptations for Incorporating the N-Cyclooctyl Moiety

The introduction of a bulky and sterically demanding group like cyclooctyl onto the 2-amino position of a pyrimidine ring requires careful consideration of the synthetic strategy.

For the nucleophilic substitution route , the reaction of 2-halopyrimidines with cyclooctylamine may proceed slower than with smaller, less hindered amines. To overcome this, more forcing reaction conditions, such as higher temperatures or the use of a palladium catalyst in a Buchwald-Hartwig amination, may be necessary. The choice of a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or BrettPhos, is often crucial for the success of Buchwald-Hartwig couplings involving sterically hindered amines.

In the case of cyclocondensation , the synthesis would necessitate the preparation of N-cyclooctylguanidine as a key intermediate. This can be synthesized from cyclooctylamine and a cyanamide (B42294) derivative. The subsequent condensation of N-cyclooctylguanidine with a suitable 1,3-dicarbonyl compound would then yield the desired N-cyclooctylpyrimidin-2-amine.

Optimization of Reaction Conditions and Stereochemical Control in Pyrimidin-2-amine Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the desired this compound. For nucleophilic substitution reactions, a systematic screening of catalysts, ligands, bases, solvents, and temperatures is often undertaken to identify the optimal parameter set. The use of design of experiments (DoE) can be a powerful tool in this optimization process, allowing for the efficient exploration of the reaction space. bristol.ac.uk

When the pyrimidine ring or its substituents contain stereocenters, controlling the stereochemical outcome of the synthesis becomes a critical aspect. For instance, in the synthesis of chiral pyrimidin-2-amines, asymmetric synthesis strategies can be employed. This may involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to induce stereoselectivity. znaturforsch.comnih.gov For example, rhodium-catalyzed asymmetric allylation of pyrimidines has been reported for the synthesis of chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov

Exploration of Sustainable and Green Chemistry Principles in Pyrimidin-2-amine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a valuable tool in pyrimidine synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comresearchgate.neteurekalert.org This technique has been successfully applied to both nucleophilic substitution and cyclocondensation reactions.

The use of greener solvents , such as water, ethanol, or even solvent-free conditions, is another key aspect of sustainable pyrimidine synthesis. mdpi.com For instance, the synthesis of 2-aminopyrimidine derivatives has been reported under solvent-free conditions by simply heating the reactants. mdpi.comnih.gov Furthermore, the development of catalytic systems that can operate in environmentally benign solvents is an active area of research. acs.org

Multicomponent reactions (MCRs) , where three or more reactants are combined in a single step to form a complex product, embody the principles of atom economy and process efficiency. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidones, and its variations are prime examples of this approach in pyrimidine synthesis.

Mechanistic Organic Chemistry of Pyrimidin 2 Amine Transformations

Nucleophilic Addition-Elimination Pathways in Pyrimidine (B1678525) Derivatization

Nucleophilic addition-elimination is a fundamental mechanism in the derivatization of pyrimidin-2-amines. This pathway can occur either at the pyrimidine ring itself or at an acyl group during the acylation of the exocyclic amine.

When an amine reacts with an acyl chloride, the transformation proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step leads to a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is removed from the nitrogen, often by another amine molecule, to yield the final amide product. youtube.comchemguide.co.uk The reaction with acyl chlorides is typically vigorous. savemyexams.comchemguide.co.uk

The general steps for the acylation of an amine with an acyl chloride are:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. The C=O double bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com

Elimination: The lone pair on the negatively charged oxygen atom reforms the C=O double bond. This expels the chloride ion as a leaving group. youtube.com

Deprotonation: A base, such as a second molecule of the amine or pyridine, removes a proton from the nitrogen atom to neutralize the positive charge, yielding the stable N-substituted amide and an ammonium (B1175870) salt. savemyexams.comchemguide.co.ukmnstate.edu

Derivatization can also occur on the pyrimidine ring through a related mechanism known as nucleophilic aromatic substitution (SNAr), particularly if leaving groups are present at the C4 or C6 positions. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms susceptible to nucleophilic attack. For instance, in 2,4-dichloropyrimidines, amination often occurs preferentially at the more reactive C4 position. libretexts.org However, regioselectivity can be controlled to favor substitution at the C2 position. researchgate.net

Proton Transfer and Intermediate Formation in Amine-Involving Reactions

Proton transfer is a critical initial step in many reactions involving N-cyclooctylpyrimidin-2-amine, dictating the subsequent reaction pathways by forming reactive intermediates. The basicity of the nitrogen atoms is central to these processes. rsc.org

This compound possesses multiple sites for protonation: the sp³-hybridized exocyclic secondary amine and the sp²-hybridized endocyclic (ring) nitrogen atoms.

Exocyclic Amine: Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5-11.0. libretexts.orglibretexts.orgmsu.edu The nitrogen in an alkylamine is sp³-hybridized, and the lone pair is readily available for protonation. libretexts.orglibretexts.org Electron-donating alkyl groups, like the cyclooctyl group, slightly increase the electron density on the nitrogen, making it more basic than ammonia. libretexts.orglibretexts.org

Endocyclic Nitrogens: Aromatic heterocyclic amines like pyrimidine are significantly weaker bases. libretexts.orglibretexts.org The sp² hybridization of the ring nitrogens means the lone pair electrons have more s-character, holding them closer to the nucleus and making them less available for bonding to a proton. libretexts.orglibretexts.org

Due to this difference in basicity, protonation in acidic conditions will preferentially occur at the more basic exocyclic secondary amine. This forms a cyclooctylaminium-pyrimidine salt. libretexts.orglibretexts.org This protonation is a key step in acid-catalyzed reactions, creating charged intermediates that can influence the molecule's reactivity.

Proton transfer can also be the trigger for complex recognition processes. Ionizable macrocyclic receptors can recognize amines through a host-to-guest proton transfer, where the formation of an ammonium ion within the receptor's cavity drives the binding event. rsc.orgnih.gov While not a transformation of the pyrimidine itself, this illustrates the fundamental role of amine proton transfer in molecular interactions.

Alkylation and Acylation Mechanisms of Pyrimidin-2-amines

The exocyclic secondary amine of this compound is a key site for functionalization through alkylation and acylation reactions.

Alkylation: The alkylation of secondary amines, such as this compound, with alkyl halides typically proceeds through a nucleophilic aliphatic substitution (SN2) mechanism. msu.eduwikipedia.org The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond. This results in a tertiary amine.

The mechanism involves:

SN2 Attack: The lone pair of the secondary amine attacks the alkyl halide, forming a trialkylammonium salt.

Deprotonation: A base present in the mixture deprotonates the ammonium salt to yield the neutral tertiary amine.

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product tertiary amine is also nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org Using an excess of the amine can favor monoalkylation. mnstate.edu Alternative methods, such as reductive amination or the "borrowing hydrogen" methodology with alcohol alkylating agents catalyzed by transition metals (e.g., Ruthenium or Manganese), offer more selective routes to N-alkylation. nih.govresearchgate.netyoutube.com

Acylation: Acylation of this compound with reagents like acyl chlorides or acid anhydrides is a robust method for forming amides. The reaction follows a nucleophilic addition-elimination mechanism, as detailed in Section 3.1. chemguide.co.ukallrounder.ai

The key steps are the nucleophilic attack by the amine's nitrogen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group (e.g., chloride). savemyexams.comchemguide.co.uk A base, often a second equivalent of the amine or a non-nucleophilic base like pyridine, is required to neutralize the acidic byproduct (e.g., HCl). chemguide.co.ukmnstate.edu This method is generally high-yielding and avoids the over-reaction issues seen in alkylation because the resulting amide is significantly less nucleophilic than the starting amine. umich.edu

Table 1: Comparison of Alkylation and Acylation of Secondary Amines

| Feature | Alkylation (with Alkyl Halide) | Acylation (with Acyl Chloride) |

|---|---|---|

| Mechanism | SN2 | Nucleophilic Addition-Elimination |

| Reactivity of Product | Product (tertiary amine) is nucleophilic | Product (amide) is non-nucleophilic |

| Selectivity Issue | Over-alkylation is common | Mono-acylation is typical |

| Byproduct | Acid (e.g., HBr) | Acid (HCl) |

| Stoichiometry | Excess amine can improve selectivity | Requires 2 eq. of amine or 1 eq. of amine + 1 eq. of other base |

Regioselectivity and Diastereoselectivity in the Functionalization of Pyrimidin-2-amines

Regioselectivity: Functionalization of the this compound scaffold can occur at several positions, and controlling the regioselectivity is crucial for synthesizing specific derivatives. Reactions can be directed either to the pyrimidine ring or to the N-alkyl substituent.

A key strategy for functionalizing the pyrimidine ring is the palladium-catalyzed remote C-H activation. For N-(alkyl)pyrimidin-2-amine cores, arylation and olefination can be directed with high regioselectivity to the C5-position. rsc.org This transformation uses the 2-amino group as an internal directing group, facilitating the C-H activation at a remote site through a cyclometalated intermediate. researchgate.net

In contrast, nucleophilic aromatic substitution (SNAr) on pyrimidines bearing leaving groups (e.g., 2,4-dichloropyrimidines) is also a common functionalization method. The inherent electronics of the ring typically favor substitution at the C4 position. However, recent methods have shown that using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position. researchgate.net

Table 2: Regioselective Functionalization of Pyrimidin-2-amine Derivatives

| Reaction Type | Position Functionalized | Key Mechanistic Feature | Catalyst/Reagent Example |

|---|---|---|---|

| C-H Arylation/Olefination | C5 of pyrimidine ring | Remote C-H activation via palladacycle intermediate | Pd(OAc)₂ / Ag₂CO₃ rsc.org |

| Nucleophilic Aromatic Substitution | C4 of pyrimidine ring | Attack at the most electrophilic carbon | Diethylamine on 2,4-dichloro-5-nitropyrimidine (B15318) researchgate.net |

| Nucleophilic Aromatic Substitution | C2 of pyrimidine ring | Controlled conditions, specific nucleophiles | Triethylamine (B128534) on 2,4-dichloro-5-nitropyrimidine researchgate.net |

Diastereoselectivity: When new stereocenters are formed during the functionalization of this compound, controlling the diastereoselectivity is important. The bulky cyclooctyl group can exert significant steric influence, directing incoming reagents to the less hindered face of the molecule.

In reactions involving the formation of azomethine ylides from pyrimidine derivatives followed by intramolecular [3+2] cycloadditions, high diastereoselectivity can be achieved. nih.gov The stereochemical outcome is often dependent on minimizing steric interactions in the transition state of the cycloaddition step. Similarly, photoredox-catalyzed C-H arylation of highly substituted piperidines can proceed with high diastereoselectivity, where an initial unselective arylation is followed by product epimerization to the thermodynamically more stable diastereomer. escholarship.org These principles suggest that functionalization of this compound could be directed to achieve specific diastereomers, although specific studies on this substrate are limited.

Rearrangement Reactions Involving Pyrimidin-2-amine Scaffolds

While the this compound scaffold is generally stable, rearrangement reactions can be relevant in its synthesis or in the transformation of its derivatives.

One important class of rearrangements involves the synthesis of the pyrimidine ring itself. For example, pyran-2-one derivatives can undergo rearrangement reactions when treated with nucleophiles like amines. The reaction involves the nucleophilic opening of the pyran ring, followed by cyclization and condensation to form various heterocyclic systems, including pyrimidines. youtube.com

Rearrangements involving an acyl nitrene intermediate, such as the Hofmann, Curtius, or Lossen rearrangements, are classic methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. youtube.comwiley-vch.demsu.edu These reactions proceed via the formation and rearrangement of an acyl nitrene to a more stable isocyanate intermediate, which is then hydrolyzed to the amine. msu.edu While not a rearrangement of the pyrimidine scaffold itself, these methods could be employed in synthetic routes to produce aminopyrimidines from pyrimidine carboxylic acids.

The Smiles rearrangement is another relevant transformation, particularly for modifying aryl-substituted pyrimidines. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. A novel desulfinylative Smiles rearrangement has been shown to produce diarylamines from sulfinamides under mild, transition-metal-free conditions. savemyexams.com This type of reaction could potentially be applied to a suitably functionalized this compound derivative to achieve complex structural modifications.

Advanced Spectroscopic Investigations of N Cyclooctylpyrimidin 2 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. copernicus.orgauremn.org.brorganicchemistrydata.org For N-cyclooctylpyrimidin-2-amine and related compounds, NMR studies are critical for understanding the conformations of the cyclooctyl ring and the rotational dynamics around the C-N bond connecting the substituent to the pyrimidine (B1678525) ring.

The eight-membered cyclooctyl ring is known for its conformational flexibility, capable of adopting several low-energy conformations such as the boat-chair, crown, and boat-boat forms. The specific conformation and the energy barriers between them can be significantly influenced by substituents. In the case of this compound, the attachment of the pyrimidin-2-amine group to the cyclooctyl ring will affect the relative energies of these conformations.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy, including advanced techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the geometry of the cyclooctyl ring. nih.gov The analysis of vicinal proton-proton coupling constants (³JHH) can help determine the dihedral angles within the ring, providing clues about the dominant conformation. mdpi.com For instance, the boat-chair conformation is often the most stable for substituted cyclooctanes. The energy barrier for ring inversion in cyclooctyl systems is typically around 7-8 kcal/mol. cdnsciencepub.com

Temperature-dependent NMR studies can reveal the dynamic nature of the cyclooctyl ring. nih.gov At low temperatures, the exchange between different conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, from which the energy barrier for conformational interchange can be calculated. copernicus.org

The rotation around the exocyclic C-N bond between the pyrimidine ring and the cyclooctylamino group can be hindered due to partial double bond character, which arises from the delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring. ias.ac.in This restricted rotation can lead to the existence of rotational isomers (rotamers), which can be observed by NMR spectroscopy if the energy barrier to rotation is sufficiently high. copernicus.orgmdpi.com The rate of rotation is sensitive to electronic effects; electron-withdrawing substituents on the pyrimidine ring increase the double bond character and thus the rotational barrier. csic.es In some substituted 4-(NN-dimethylamino)pyrimidines, the rotational barrier is higher than in the corresponding 2-substituted isomers. rsc.org

Furthermore, 2-aminopyrimidine (B69317) derivatives can exist in two tautomeric forms: the amino and the imino form. researchgate.net While the amino tautomer is generally the most stable, the position of the equilibrium can be influenced by substitution and solvent. researchgate.netpsu.edu NMR spectroscopy is a key technique to study this tautomeric equilibrium. rsc.org For N-substituted-2-pyrimidinamines, spectroscopic studies have shown that even with electronegative substituents, the equilibrium generally favors the amino form. researchgate.net In some cases, intramolecular hydrogen bonding can lead to hindered rotation and the appearance of multiple forms in NMR spectra. nih.gov

| Technique | Information Gained | Compound Class | Key Findings |

| ¹H & ¹³C NMR | Molecular structure confirmation | Pyrimidine Derivatives | Confirmed the structures of newly synthesized compounds. frontiersin.orgnih.gov |

| 2D NMR (COSY, HMBC) | Connectivity and hydrogen bonding | N6-Substituted Adenosines | Confirmed the presence of an intramolecular hydrogen bond in the mini-form. nih.gov |

| Temperature-Dependent NMR | Conformational dynamics, rotational barriers | 4-(NN-dimethylamino)pyrimidines | Determined the free energy of activation for internal rotation about the C-N bond. rsc.orglippertt.ch |

| NOE Difference Spectroscopy | Spatial proximity of protons | N1-methylaminopyrimidinium salts | Differentiated between the two amino protons. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions within this compound and its analogs. acs.orgresearchgate.netacs.org These methods are sensitive to the vibrational modes of molecules, which are in turn influenced by bond strengths, molecular geometry, and non-covalent interactions like hydrogen bonding. acs.orgresearchgate.net

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring, the cyclooctyl group, and the secondary amine linkage. For the pyrimidine ring, characteristic vibrations include ring breathing modes, C-H stretching and bending, and C-N stretching modes. acs.orgnih.gov The positions of these bands can be shifted by substitution. The cyclooctyl moiety will show characteristic C-H stretching and bending vibrations of its methylene (B1212753) groups. The N-H stretching vibration of the secondary amine is a particularly useful diagnostic peak, typically appearing in the range of 3300-3500 cm⁻¹.

Intermolecular hydrogen bonding plays a significant role in the condensed phase structure of pyrimidine derivatives. nih.govnih.gov In the solid state or in concentrated solutions, N-H···N hydrogen bonds can form between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of another. The formation of such hydrogen bonds typically leads to a broadening and a red shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. nih.gov Conversely, some vibrational modes of the pyrimidine ring have been observed to exhibit a blue shift (shift to higher energy) upon hydrogen bonding. acs.orgacs.org Raman spectroscopy is particularly useful for studying symmetric vibrations and the effects of intermolecular interactions in both liquid and solid states. acs.orgresearchgate.net

| Spectroscopic Feature | Wavenumber Range (cm⁻¹) | Assignment | Significance |

| N-H Stretch | 3300-3500 | Stretching of the amine N-H bond | Sensitive to hydrogen bonding; broadening and red shift indicate intermolecular interactions. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds in the cyclooctyl ring | Characteristic of the alkyl substituent. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds in the pyrimidine ring | Confirms the presence of the aromatic ring. |

| Pyrimidine Ring Vibrations | 1400-1600 | C=C and C=N stretching modes | Diagnostic for the pyrimidine core; sensitive to substitution and intermolecular interactions. acs.orgphyschemres.org |

High-Resolution Mass Spectrometry for Precise Molecular Characterization and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound and its analogs by providing a highly accurate measurement of the molecule's mass. nih.govbohrium.comnanobioletters.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the chemical formula. frontiersin.orgmdpi.com

In addition to precise mass determination, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed structural information through the analysis of fragmentation patterns. wvu.edu The fragmentation of N-alkylated aminopyrimidines upon ionization is influenced by the site of the initial charge and the stability of the resulting fragments.

For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. whitman.edumiamioh.edu In this case, it could involve the cleavage of the bond between the nitrogen and the cyclooctyl ring or bonds within the cyclooctyl ring itself.

Cleavage of the Cyclooctyl Ring: The cyclooctyl ring can undergo fragmentation, leading to the loss of smaller alkene molecules. whitman.edu

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can fragment, although it is generally more stable than the alkyl substituent.

Loss of the Alkyl Group: Cleavage of the N-cyclooctyl bond can lead to the formation of a prominent pyrimidin-2-amine cation or a cyclooctyl cation.

The study of fragmentation pathways helps to confirm the connectivity of the molecule and can be used to distinguish between isomers. libretexts.org For instance, the fragmentation of primary, secondary, and tertiary amines often yields distinct patterns that can aid in their identification. whitman.edu

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. worldscientific.com For this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions associated with the pyrimidine ring.

The pyrimidine ring contains both π-bonding orbitals and non-bonding (n) orbitals on the nitrogen atoms. The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker absorption intensities. The position and intensity of these absorption bands are sensitive to the electronic environment of the pyrimidine ring.

The N-cyclooctylamino group acts as an auxochrome, a substituent that, when attached to a chromophore (the pyrimidine ring), modifies its ability to absorb light. The lone pair of electrons on the amino nitrogen can conjugate with the π-system of the pyrimidine ring, which generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. This effect is due to the delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Solvent polarity can also influence the UV-Vis spectrum. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For example, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding orbitals by hydrogen bonding.

The study of the UV-Vis spectra of a series of N-substituted pyrimidin-2-amine analogs can provide valuable insights into the electronic effects of different substituents on the pyrimidine core. acs.org

| Transition Type | Typical Wavelength Region | Description | Influence of N-Cyclooctyl Group |

| π → π | Shorter wavelength (higher energy) | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Red shift due to conjugation of the nitrogen lone pair with the pyrimidine π-system. |

| n → π | Longer wavelength (lower energy) | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital. | Can be influenced by conjugation and solvent effects. |

Crystallographic Studies of N Cyclooctylpyrimidin 2 Amine and Its Derivatives

X-ray Diffraction Analysis for Absolute Configuration and Three-Dimensional Molecular Structure

A comprehensive X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study on N-cyclooctylpyrimidin-2-amine would provide unequivocal proof of its molecular structure, including the exact bond lengths, bond angles, and torsion angles between the pyrimidine (B1678525) ring and the cyclooctyl group. This would allow for a detailed understanding of the molecule's conformation in the solid state.

Furthermore, for a chiral compound, single-crystal X-ray diffraction can be used to determine the absolute configuration of its stereocenters. However, as this compound is achiral, this aspect of analysis is not applicable. The primary outcome would be a definitive map of its atomic connectivity and spatial arrangement. Without the raw diffraction data and the resulting refined crystal structure, a table of crystallographic parameters cannot be compiled.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonds and van der Waals forces. The secondary amine (N-H) group is a classic hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors.

A detailed crystallographic report would identify and geometrically characterize these hydrogen bonds (e.g., N-H···N), providing information on their distances and angles. This would reveal whether the molecules form simple dimers, chains, or more complex three-dimensional networks. Additionally, analysis of the crystal packing would show how the bulky, non-polar cyclooctyl groups arrange to maximize van der Waals interactions and fill space efficiently. The potential for π-stacking interactions between the pyrimidine rings, where the aromatic rings are arranged in a parallel or offset fashion, would also be evaluated. A summary of these interactions would typically be presented in a data table, but this is contingent on the availability of the crystal structure data.

Conformational Preferences and Polymorphism in Solid State

The flexibility of the cyclooctyl ring means that this compound could adopt several different conformations in the solid state. A crystallographic study would reveal the preferred conformation of this ring system (e.g., boat-chair, crown) and its orientation relative to the pyrimidine ring.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration for pharmaceuticals as it can affect physical properties like solubility and stability. Different polymorphs arise from variations in molecular conformation or intermolecular packing. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) would be necessary to explore its potential polymorphic landscape. Each unique polymorph would have its own characteristic X-ray diffraction pattern and crystallographic data. To date, no such studies have been published.

Co-crystallization Studies with Model Receptors for Binding Mode Elucidation

Co-crystallization is a powerful technique used in crystal engineering and drug development. It involves crystallizing a target molecule (like this compound) with a second molecule, known as a coformer, to form a new crystalline solid with potentially improved properties. In the context of drug design, co-crystallizing an active molecule with a model of its biological target or a receptor mimic can provide invaluable insights into the specific intermolecular interactions that govern its binding.

For this compound, co-crystallization studies could be designed to understand how it interacts with key biological functionalities. For instance, co-formers containing carboxylic acid or amide groups could be used to mimic the amino acid side chains found in a protein binding pocket. The resulting co-crystal structures would reveal the preferred hydrogen bonding patterns and other non-covalent interactions, offering a static-state model of its potential binding mode. However, a search of the scientific literature reveals no published co-crystallization studies involving this compound.

Computational and Theoretical Chemistry of N Cyclooctylpyrimidin 2 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

There are currently no published studies detailing Density Functional Theory (DFT) calculations specifically for N-cyclooctylpyrimidin-2-amine. Such studies on related pyrimidine (B1678525) derivatives often employ methods like B3LYP with various basis sets to determine optimized geometry, electronic properties (such as HOMO and LUMO energies), and reactivity descriptors. These descriptors, including chemical potential, hardness, and electrophilicity, provide insights into the molecule's kinetic stability and potential reaction pathways. For other pyrimidine compounds, DFT has been used to identify sites prone to electrophilic or nucleophilic attack and to understand the influence of different substituents on the electronic character of the pyrimidine ring. However, without specific calculations for the cyclooctyl-substituted variant, any discussion remains speculative.

Quantum Chemical Descriptors for Predicting Pyrimidin-2-amine Reactivity and Interactions

While the principles of using quantum chemical descriptors to predict reactivity are well-established, specific values for this compound are not available in the literature. For other pyrimidin-2-amines, descriptors derived from DFT calculations, such as atomic charges, Fukui functions, and molecular electrostatic potential (MEP) maps, have been used to predict sites of interaction for hydrogen bonding and other non-covalent interactions. These descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational prediction of spectroscopic data (such as NMR and IR spectra) for this compound has not been documented. Theoretical calculations, often using DFT methods, can predict chemical shifts and vibrational frequencies. These predicted spectra are then compared with experimental data for validation of the computational model. While experimental ¹H NMR data for this compound has been reported, showing characteristic signals at δ = 8.25 ppm (d, J = 4.77 Hz, 2H) and 6.46 ppm (t, 1H) in CDCl₃, a corresponding computational study to predict and validate these findings is absent. core.ac.uk

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |

| 8.25 | Doublet | 4.77 | 2 |

| 6.46 | Triplet | - | 1 |

| Solvent: CDCl₃, Frequency: 300 MHz |

This table is interactive and can be sorted by column.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction and Affinity Ranking

There are no specific molecular docking studies in the scientific literature featuring this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. Numerous studies have performed docking simulations on other pyrimidin-2-amine derivatives to investigate their potential as inhibitors for various enzymes, such as kinases. These studies provide insights into the binding modes and key interactions that contribute to inhibitory activity. A similar investigation for this compound would require a specific biological target to be identified and studied, which has not yet been reported.

Structure Activity Relationship Sar Investigations in Pyrimidin 2 Amine Chemistry

Systematic Exploration of Structural Modifications on the Pyrimidine (B1678525) Core

The pyrimidine ring is a privileged scaffold in drug discovery, and its 2-amine substitution pattern is a common core for a multitude of biologically active agents. Systematic modifications at positions 4, 5, and 6 of the pyrimidine core have been a cornerstone of SAR studies to enhance therapeutic potential.

Research into cholinesterase inhibitors has shown that the steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine ring are critical for inhibitory potency and selectivity. nih.govresearchgate.net For instance, in a series of 2,4-disubstituted pyrimidines, varying the C-4 substituent in conjunction with different C-2 heterocycloalkyl rings allowed for a thorough investigation of their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. nih.gov

Similarly, in the development of histamine (B1213489) H4 receptor (H4R) ligands, SAR studies involved systematically modifying the core pyrimidine moiety. nih.gov The optimization efforts focused on positions 4, 5, and 6, revealing that the 6-position benefited most from the introduction of aromatic and secondary amine moieties, leading to a significant increase in potency. nih.gov For example, replacing a tert-butyl group at C6 with a benzonitrile (B105546) group led to a highly potent H4R antagonist. nih.gov

In the context of cyclin-dependent kinase (CDK) inhibitors, a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines were designed and synthesized to explore the SAR. rsc.org Modifications were guided by the pharmacophoric features of the ATP binding sites of CDK2 and CDK9. rsc.org Introducing various substituents on the phenyl rings attached to the pyrimidine core was generally well-tolerated and led to potent inhibitors. rsc.org Furthermore, studies on bacterial FtsZ inhibitors have shown that substitutions at the 2, 4, and 6 positions are crucial, with a 4-pyridyl group at position 2 being very important for potent antibacterial activity. acs.org

The table below summarizes findings on how modifications at different positions of the pyrimidine core impact biological activity in various therapeutic areas.

| Position | Modification Type | Target/Application | Observed Effect | Reference(s) |

| C4 | Arylalkylamino substituents | Cholinesterase Inhibition | Steric and electronic properties play a critical role in potency and selectivity. | nih.govresearchgate.net |

| C4 | Introduction of p-tolyl or 4-methoxyphenyl (B3050149) groups | Bone Anabolic Agents | Enhanced alkaline phosphatase (ALP) activity in osteoblasts. | nih.gov |

| C5 | Introduction of a cyano group | Adenosine (B11128) A₁ Receptor Antagonists | Key modification to shift from A₂A/A₁ dual activity to A₁ selectivity. | nih.gov |

| C5 | Halogenation (e.g., fluoro) | CDK Inhibition | Generally well-accepted modification, maintaining or improving potency. | rsc.org |

| C6 | Replacement of alkyl with aromatic groups (e.g., benzonitrile) | Histamine H₄ Receptor Antagonism | Significant improvement in potency. | nih.gov |

| C6 | Introduction of piperidine | CCR4 Antagonism | Provided a basis for further structural modifications to enhance activity. | mdpi.com |

Influence of the N-Cyclooctyl Substituent on Molecular Recognition and Activity

While extensive SAR data exists for the pyrimidin-2-amine scaffold, specific studies detailing the influence of an N-cyclooctyl group are less common. However, based on research into related cycloalkyl substituents, its role can be inferred. The N-cyclooctyl group is a large, flexible, and lipophilic moiety that can significantly impact a molecule's interaction with a biological target.

The size and conformation of a cycloalkyl ring can be a determining factor for biological activity. In studies on allosteric modulators for the A₃ adenosine receptor, altering the size of a 2-cycloalkyl ring from cyclopentyl to cycloheptyl enhanced the allosteric effects without increasing orthosteric inhibition. nih.gov This suggests that a larger ring like cyclooctyl could occupy specific, sizable hydrophobic pockets within a receptor, potentially enhancing binding affinity and influencing selectivity.

The N-cyclooctyl substituent primarily contributes through:

Hydrophobic Interactions: Its large, non-polar surface area is ideal for forming van der Waals interactions within hydrophobic sub-pockets of a protein's binding site.

Steric Bulk: The size of the cyclooctyl group can act as a "steric gate," preventing the molecule from binding to smaller, off-target pockets and thus improving selectivity. Molecular modeling studies on cholinesterase inhibitors have shown that the orientation of substituents at the C-2 position is critical, with different groups favoring interactions in distinct regions of the active site. nih.govresearchgate.net The bulky cyclooctyl group would be expected to have a strong preference for larger, more accommodating regions.

In the context of antitubercular and antidiabetic agents, pyrimidine analogs with a fused cyclohexyl ring were found to be more active against α-glycosidase than those with a fused cycloheptyl ring, indicating a sensitivity to ring size. researchgate.net While this involves a fused ring system, it underscores the principle that the specific geometry and size of the cycloalkyl moiety are crucial for molecular recognition. Therefore, the N-cyclooctyl group is a valuable substituent for exploring deep hydrophobic pockets and fine-tuning the selectivity profile of pyrimidin-2-amine derivatives.

Impact of Substituents on Electronic, Steric, and Lipophilic Properties

Electronic Effects: The electronic nature of substituents on the pyrimidine ring and its appended groups can significantly alter activity. In the development of bone anabolic agents, pyrimidine derivatives with electron-donating groups (e.g., 4-methoxy, 4-methyl) on a phenyl ring at C4 showed enhanced activity. nih.gov Conversely, in other series, the presence of electron-withdrawing groups like halogens can be beneficial. rsc.orgnih.gov These electronic changes can influence the pKa of the pyrimidine nitrogens and the 2-amino group, affecting their ability to form crucial hydrogen bonds with target residues. rsc.org

Steric Properties: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the target's binding pocket. In some cases, bulky groups are required to access and fill a large hydrophobic pocket, thereby increasing potency. nih.gov However, excessive steric bulk can also lead to steric clashes, preventing the ligand from binding effectively. The SAR for cholinesterase inhibitors demonstrated that inhibitory potency is highly sensitive to the steric effects of substituents at both the C-2 and C-4 positions of the pyrimidine ring. researchgate.net

Lipophilic Properties: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. Increasing lipophilicity can enhance binding to hydrophobic pockets but can also lead to issues like poor solubility and increased metabolic clearance. In the optimization of antimalarial compounds, clear trends in lipophilicity were observed, with some modifications improving the calculated logP (cLogP) without a significant loss in potency. nih.gov

The following table provides examples of how different substituents modulate these key properties in pyrimidin-2-amine analogs.

| Property | Substituent Example | Observation | Reference(s) |

| Electronic | Methoxy (-OCH₃) or Methyl (-CH₃) on an aryl ring | Electron-donating; often enhances activity in specific series. | nih.gov |

| Electronic | Halogens (F, Cl, Br) on an aryl ring | Electron-withdrawing; can improve binding and metabolic stability. | rsc.orgnih.gov |

| Steric | tert-Butyl or Cycloalkyl groups | Provides bulk to fill hydrophobic pockets; can influence selectivity. | nih.govnih.gov |

| Steric | Phenyl or other aryl groups | Can provide beneficial pi-stacking interactions within the binding site. | rsc.org |

| Lipophilic | Benzyl or long alkyl chains | Increases lipophilicity (logP), potentially improving cell permeability and binding but also affecting solubility. | nih.govacs.org |

| Lipophilic | Morpholine (B109124) or Piperazine | Can decrease lipophilicity and improve solubility and physicochemical properties. | mdpi.com |

Ligand Efficiency and Other Physicochemical Parameters in SAR Optimization

In modern drug discovery, optimizing a compound's potency alone is insufficient. It is crucial to consider the quality of that potency in relation to the molecule's physicochemical properties. To this end, medicinal chemists use various calculated metrics, such as Ligand Efficiency (LE) and Ligand-Lipophilicity Efficiency (LLE), to guide SAR optimization. vu.nl These parameters help in developing drug-like candidates by balancing high affinity with favorable properties like low molecular weight and optimized lipophilicity. researchgate.netdovepress.com

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to its size (specifically, the number of heavy, non-hydrogen atoms, HA). It is calculated as: LE = -2.44 * (pIC₅₀ / HA) A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size. It is a valuable tool, especially in fragment-based drug discovery, for identifying small fragments that bind efficiently and serve as excellent starting points for optimization. vu.nl

Ligand-Lipophilicity Efficiency (LLE): LLE assesses the potency of a compound relative to its lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP Compounds with a higher LLE are considered more "drug-like" because they achieve high potency without being overly greasy. High lipophilicity is often associated with poor solubility, high plasma protein binding, and increased toxicity. nih.govresearchgate.net In the optimization of 4-anilinoquinoline antimalarials, truncation of a lead compound led to an equipotent analog with a significantly improved LLE. nih.gov

Other related parameters include the Ligand Efficiency Dependent Lipophilicity (LELP), which also evaluates the relationship between potency and lipophilicity. dovepress.com The use of these metrics helps to avoid the common pitfall of increasing potency simply by adding lipophilic groups, a strategy that often leads to poor ADME properties. vu.nl

The table below shows hypothetical data illustrating how these metrics are used to compare compounds.

| Compound | pIC₅₀ | logP | Heavy Atoms (HA) | LLE (pIC₅₀ - logP) | LE (kcal/mol/HA) | Assessment |

| Analog A | 7.0 | 4.5 | 25 | 2.5 | -0.68 | Potent, but very lipophilic and inefficient. |

| Analog B | 6.5 | 2.5 | 20 | 4.0 | -0.79 | Good balance of potency and lipophilicity; efficient binder. |

| Analog C | 7.5 | 3.5 | 30 | 4.0 | -0.61 | Potent with good LLE, but less efficient per atom than Analog B. |

By tracking LE and LLE during an optimization campaign, chemists can prioritize compounds like "Analog B," which demonstrate a superior balance of properties, increasing the likelihood of identifying a successful clinical candidate. nih.govdovepress.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches to Pyrimidin-2-amine SAR

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable computational tools for accelerating drug discovery projects involving pyrimidin-2-amine scaffolds. researchgate.net These methods use statistical and machine learning techniques to build mathematical models that correlate the chemical structure of compounds with their biological activities. nih.govopenrepository.com

QSAR Modeling: The primary goal of QSAR is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. A QSAR study typically involves:

Data Set Collection: A series of pyrimidine analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. openrepository.com

Descriptor Calculation: Various molecular descriptors representing physicochemical properties (e.g., logP, molecular weight), electronic properties, and structural features are calculated for each molecule. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex non-linear methods like Artificial Neural Networks (ANN), are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govopenrepository.com

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of an external test set of compounds not used in model building. openrepository.com

For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model had superior predictive power compared to a linear MLR model, indicating complex relationships between structure and activity. nih.gov

3D-QSAR Approaches: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional perspective. These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. acs.org These maps are highly intuitive and provide actionable insights for medicinal chemists to design new analogs with improved potency. A 3D-QSAR study on 2-pyrimidine carbohydrazides provided insights into the essential molecular fields and optimization strategies for designing utrophin modulators. acs.org Similarly, KPLS (Kernel-Based Partial Least Squares) modeling has been used to uncover complex, non-linear relationships in the QSAR of pyrimidine derivatives. semanticscholar.org

Advanced Studies on Molecular Targets and Ligand Target Interactions

Identification of Specific Protein Targets Modulated by Pyrimidin-2-amine Analogues

The primary targets for pyrimidin-2-amine analogues are overwhelmingly protein kinases. nih.gov The pyrimidine (B1678525) core acts as a versatile "hinge-binding" motif, capable of being accommodated by the ATP-binding pocket of many kinases, which has led to the development of numerous kinase inhibitors. nih.gov While this can sometimes lead to poor selectivity, strategic modifications to the scaffold have enabled the development of potent and selective inhibitors for specific kinase targets. nih.gov

Research has identified a wide array of protein kinases modulated by this class of compounds. These include:

Cyclin-Dependent Kinases (CDKs): Various pyrimidine derivatives have been developed as inhibitors of CDKs, which are crucial regulators of the cell cycle. Targets include CDK2, CDK4, CDK6, and CDK9. researchgate.netgoogle.com For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were found to be potent CDK2 inhibitors. mdpi.com Another study focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6.

Aurora Kinases: These are a family of serine/threonine kinases essential for mitotic progression. 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and shown to selectively inhibit Aurora A kinase over Aurora B. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinases: Pyrazolylaminopyrimidine inhibitors have been identified as potent modulators of FGFR1, a receptor tyrosine kinase implicated in tumor angiogenesis. nih.gov

Janus Kinase 2 (JAK2): N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors for myeloproliferative neoplasms.

Axl Kinase: Substituted N-phenylpyrimidin-2-amine analogues are recognized as inhibitors of the Axl receptor tyrosine kinase, which is involved in cancer progression and metastasis.

Understudied Kinases: A focused strategy of modifying the pyrimidine core has led to the identification of lead compounds for less-studied kinases such as DRAK1 (Death-associated protein kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2-inducible kinase), and MARK3/4 (MAP/microtubule affinity-regulating kinase 3/4). nih.gov

The following table summarizes selected pyrimidin-2-amine analogues and their identified protein kinase targets.

| Compound Class/Derivative | Target Kinase(s) | Key Findings |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 identified as a highly potent inhibitor with a Ki of 0.005 µM. mdpi.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Led to orally bioavailable inhibitors with high selectivity. |

| 2,4-Diaminopyrimidines | Aurora A, Aurora B | Compound 11c showed >35-fold selectivity for Aurora A over Aurora B. nih.gov |

| Pyrazolylaminopyrimidines | FGFR1 | Potent inhibition observed, with binding modes confirmed by X-ray crystallography. nih.gov |

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amines | JAK2 | Derivative 13ac showed excellent potency on JAK2 kinase with an IC50 of 3 nM. |

| N-phenylpyrimidin-2-amine analogues | Axl Kinase | Identified as useful inhibitors for disorders associated with Axl dysfunction. |

Mechanistic Probing of Ligand-Enzyme/Receptor Interactions via Biochemical and Biophysical Assays

The interaction between pyrimidin-2-amine analogues and their target kinases is investigated through a combination of biochemical and biophysical assays to elucidate the mechanism of action.

Biochemical Assays: These assays directly measure the effect of the compound on the enzyme's activity. Kinase inhibition assays are fundamental, determining the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). These are often performed using methods like ELISA or radiometric assays. nih.gov For example, a series of 2,4-diaminopyrimidines were evaluated for their inhibitory activity against Aurora kinases, leading to the identification of a compound with an IC50 of 0.5-4.0 μM against various tumor cell lines. nih.gov

Cellular Assays: To confirm that the biochemical activity translates to a cellular context, antiproliferative assays are conducted on various cell lines. These assays determine the GI50 (concentration for 50% inhibition of cell proliferation). mdpi.com

Western Blotting: This technique is used to probe the downstream effects of kinase inhibition within the cell. By measuring the phosphorylation status of a kinase's known substrates, researchers can confirm that the inhibitor is engaging its target and blocking the relevant signaling pathway. researchgate.net For instance, potent CDK9 inhibitors were shown to suppress the phosphorylation of RNA polymerase II at the Ser2 position, a direct downstream target. researchgate.net

X-ray Crystallography: This powerful biophysical technique provides atomic-level detail of the ligand-enzyme interaction. Co-crystal structures of pyrimidine inhibitors bound to their target kinases have been solved, revealing the precise binding mode. nih.govbiorxiv.org These studies often confirm that the pyrimidine core forms critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, anchoring the inhibitor. mdpi.comnih.gov

Allosteric Modulation vs. Orthosteric Binding Site Analysis

The mechanism of kinase modulation can be broadly categorized into two types: orthosteric and allosteric.

Orthosteric Binding: This is the most common mechanism for pyrimidin-2-amine kinase inhibitors. imrpress.com Orthosteric inhibitors bind directly to the active site of the enzyme, in this case, the highly conserved ATP-binding pocket. imrpress.com They act as ATP-competitive inhibitors, preventing the natural substrate (ATP) from binding and thus blocking the phosphotransfer reaction. researchgate.net X-ray crystallography and molecular docking studies consistently show pyrimidine analogues occupying the ATP site, with the pyrimidine nitrogen atoms forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine (B156593) ring of ATP. mdpi.combiorxiv.org

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme that is distinct from the active site. imrpress.com This binding event induces a conformational change in the protein that alters the activity of the active site. imrpress.com Targeting allosteric sites is an attractive strategy because these sites are often less conserved across the kinome than the ATP pocket, potentially leading to inhibitors with greater selectivity and fewer off-target effects. acs.orgnih.gov While less common for this compound class, research has identified allosteric modulators for kinases. For example, a high-throughput screen identified compounds with a pyrimidine diamine substructure that act as allosteric modulators of the Src-family kinase, Hck. frontiersin.org These compounds were shown to bind to the regulatory regions (SH2/SH3 domains) rather than the catalytic domain. frontiersin.org

Kinase inhibitors are often classified based on the conformation of the kinase they bind to (e.g., DFG-in for active or DFG-out for inactive), which is a feature of orthosteric binding. imrpress.com True allosteric inhibitors (Type III) bind to a pocket separate from the ATP site and are non-competitive with ATP. imrpress.com

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a deeper, quantitative understanding of the binding event between a ligand and its target protein, sophisticated biophysical techniques are employed. For pyrimidine-based kinase inhibitors, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are particularly valuable. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. biorxiv.org This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net This data provides a complete thermodynamic profile of the binding event. For example, ITC was used to characterize the binding of pyrazolylaminopyrimidine inhibitors to FGFR1 kinase, revealing that the binding of one analogue was clearly dominated by an enthalpic component (ΔH = -8.6 kcal/mol), while a close regioisomer showed a more balanced thermodynamic profile. nih.gov Similarly, ITC confirmed the binding of an imidazo[1,2-c]pyrimidin-5(6H)-one inhibitor to CDK2. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. nih.gov In a typical SPR experiment, the target kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. nih.gov The resulting data provides kinetic information about the interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). nih.gov SPR has been used to confirm the direct binding of pyrimidine diamine hits to the Hck kinase and to study the interaction of pyridopyrimidine inhibitors with the bacterial enzyme DdlB, confirming target engagement. researchgate.netfrontiersin.org

The table below highlights the application of these techniques in studying pyrimidine analogues.

| Technique | Information Provided | Example Application |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | Characterized the binding of pyrazolylaminopyrimidine inhibitors to FGFR1, revealing differences in thermodynamic drivers. nih.gov |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff) | Confirmed direct binding of pyrimidine diamine allosteric modulators to Hck kinase. frontiersin.org |

Pathway Analysis and Elucidation of Cellular Phenotypes in Model Systems

The ultimate goal of modulating a protein target is to elicit a specific cellular response. Studies on pyrimidin-2-amine analogues connect their molecular mechanism (kinase inhibition) to downstream signaling pathway alterations and observable cellular phenotypes, primarily in cancer cell models.

Pathway Analysis: Inhibition of a specific kinase disrupts the signaling cascade it controls. For example, inhibitors of CDKs directly impact the cell cycle control pathway. Potent CDK9 inhibitors were shown to suppress the downstream signaling pathway by inhibiting the phosphorylation of RNA polymerase II, a crucial step for transcription elongation. researchgate.net Similarly, 2,4-diaminopyrimidine derivatives targeting Aurora A kinase disrupt a key mitotic signaling pathway. nih.gov In another example, pyrrole[2,3-d]pyrimidin-4-one derivatives were found to inhibit the USP7 pathway, leading to the accumulation of the tumor suppressors p53 and p21. ijrpr.com

Cellular Phenotypes: The disruption of these pathways manifests as distinct cellular phenotypes.

Cell Cycle Arrest: A common outcome of inhibiting cell cycle kinases like CDKs and Aurora kinases is the arrest of cells at specific phases of the cell cycle. nih.gov For example, treatment of HeLa cells with a selective Aurora A inhibitor induced a G2/M phase arrest. nih.gov Other derivatives have been shown to cause arrest at the G0/G1 or S phase. ijrpr.com

Induction of Apoptosis: By blocking pro-survival signaling pathways or activating tumor suppressor pathways, many pyrimidine-based inhibitors induce programmed cell death, or apoptosis. researchgate.netijrpr.com Flow cytometry analysis is often used to quantify the increase in apoptotic cells following treatment.

Inhibition of Proliferation and Tumor Growth: The culmination of these cellular effects is the inhibition of cancer cell proliferation. This is often validated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice. Successful pyrimidine-based inhibitors have been shown to significantly suppress tumor growth in such models, demonstrating their therapeutic potential. researchgate.net

Strategic Design and Synthesis of Advanced Pyrimidin 2 Amine Derivatives

Scaffold Hopping and Isosteric Replacements in Pyrimidin-2-amine Design

Scaffold hopping is a computational chemistry technique used to identify molecules with different core structures but similar three-dimensional arrangements of functional groups. This approach is valuable in drug discovery for finding new, patentable compounds with improved properties. Isosteric replacements involve substituting one atom or group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. This strategy can enhance a compound's potency, selectivity, and pharmacokinetic profile.

In the design of pyrimidin-2-amine derivatives, scaffold hopping has been employed to generate novel analogs with diverse biological activities. For instance, by replacing the 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (B69317) (2-AP) scaffold, researchers have developed new compounds that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This particular scaffold hop involved replacing a smaller ring with a larger one and removing a hydrogen bond donating group. nih.gov One of the most active compounds from this work, 8g , demonstrated an IC₅₀ of 17.4 ± 6.4 μM against MRSA biofilm formation. nih.gov

Another application of scaffold hopping led to the discovery of potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.govrsc.org Starting from a known inhibitor, a series of new compounds with an aminopyrimidine core were designed and synthesized. nih.govrsc.org Compound 8h from this series exhibited high inhibitory activity against PLK4 with an IC₅₀ of 0.0067 μM. nih.govrsc.org

Isosteric replacement is also a key strategy. For example, in the development of inhibitors for the phosphoinositide 3-kinase (PI3K) pathway, the 4-(pyrimidin-4-yl)morpholine (B7810120) motif is a well-established pharmacophore. nih.gov The morpholine (B109124) ring can be replaced by other cyclic systems like a tetrahydropyran (B127337) (THP) ring to explore new chemical space and potentially improve drug-like properties. nih.gov The strategic replacement of a phenyl ring with a cyclopropyl (B3062369) group has been used to increase the fraction of sp³ hybridized carbons (Fsp³), which can lead to improved physicochemical properties. nih.gov

The following table summarizes examples of scaffold hopping and isosteric replacements in the design of pyrimidin-2-amine derivatives:

| Original Scaffold/Group | Replacement Scaffold/Group | Resulting Compound/Series | Target/Activity | Reference |

| 2-Aminoimidazole | 2-Aminopyrimidine | Aryl 2-AP analogs (e.g., 8g ) | MRSA biofilm inhibition | nih.gov |

| Known PLK4 inhibitor scaffold | Aminopyrimidine core | Pyrimidin-2-amine derivatives (e.g., 8h ) | PLK4 inhibition | nih.gov |

| Morpholine | Tetrahydropyran (THP) | THP-containing pyrimidines | PI3K pathway inhibition | nih.gov |

| Phenyl | Cyclopropyl | Cyclopropyl-containing compounds | Improved physicochemical properties | nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches to Pyrimidin-2-amines

Fragment-based drug discovery (FBDD) is a hit identification strategy that starts with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.comnih.govyoutube.com These initial hits are then optimized and grown into more potent, lead-like molecules. youtube.com This approach offers advantages such as a higher hit rate and the ability to explore chemical space more efficiently compared to traditional high-throughput screening (HTS). youtube.com

FBDD has been successfully applied to discover selective kinase inhibitors, a class of drugs to which many pyrimidin-2-amine derivatives belong. nih.gov The pyrimidine (B1678525) core is a common feature in kinase inhibitors as it can mimic the adenine (B156593) base of ATP, the natural substrate for kinases. pharmablock.com

One FBDD campaign aimed at developing inhibitors for a specific kinase started with a pyrimidine-based fragment. nih.gov This fragment was identified through an in vitro inhibition assay and subsequently optimized using structure-based design. nih.gov This process of growing or linking fragments allows for precise modifications to enhance both the activity and the pharmacokinetic properties of the resulting molecule. nih.gov

The general workflow of an FBDD campaign involves: